molecular formula C9H6N2O B11917297 2H-Pyrrolo[2,3-G]benzoxazole CAS No. 70814-39-0

2H-Pyrrolo[2,3-G]benzoxazole

Cat. No.: B11917297
CAS No.: 70814-39-0
M. Wt: 158.16 g/mol
InChI Key: PXITYTUBKOKYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Oxazolo[5,4-e]indole is a heterocyclic compound that combines the structural features of oxazole and indole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo[5,4-e]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to induce cyclization . This method yields the desired indole product in good yield.

Industrial Production Methods: Industrial production of 2H-Oxazolo[5,4-e]indole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2H-Oxazolo[5,4-e]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted oxazole and indole derivatives.

Mechanism of Action

The mechanism of action of 2H-Oxazolo[5,4-e]indole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with other cellular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Properties

CAS No.

70814-39-0

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2H-pyrrolo[2,3-g][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4H,5H2

InChI Key

PXITYTUBKOKYBD-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=NC=CC3=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.